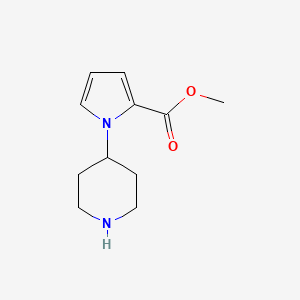![molecular formula C23H24N4O3S B3218404 2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide CAS No. 1189875-51-1](/img/structure/B3218404.png)
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide
Vue d'ensemble
Description
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C23H24N4O3S and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are Phosphatidylinositol 3-kinase (PI3K) and Histone Deacetylase (HDAC) . PI3Ks are lipid kinases that generate 3′-phosphoinositides, activating a variety of cellular targets important for cell proliferation, survival, differentiation, and migration . HDACs, on the other hand, are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly .
Mode of Action
This compound acts as a dual inhibitor, blocking the activities of both PI3K and HDAC . By inhibiting PI3K, it prevents the production of 3′-phosphoinositides, thereby disrupting the signaling pathways that promote cell proliferation and survival . The inhibition of HDAC leads to an increase in acetylation levels of histones, resulting in a more relaxed chromatin structure and promoting gene transcription .
Biochemical Pathways
The compound affects the PI3K/AKT signaling pathway and the regulation of gene expression through histone acetylation . By inhibiting PI3K, it disrupts the activation of AKT and other downstream effectors, affecting cell proliferation, survival, differentiation, and migration . The inhibition of HDAC alters the acetylation status of histones, affecting gene expression and contributing to cancer cell initiation and growth .
Pharmacokinetics
This allows exploration in various indications, combinations, and dosing regimens .
Result of Action
The compound shows potent antiproliferative activities against certain cancer cell lines . By inhibiting PI3K and HDAC, it induces multiple epigenetic modifications affecting signaling networks, acting synergistically for the treatment of cancer .
Action Environment
Therefore, the environment in which the compound acts, including the presence of growth factors, the mutation status of genes in the PI3K pathway, and the activation status of other pathways, can influence its action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
The compound interacts with key enzymes such as PI3K and HDAC, playing a significant role in biochemical reactions . PI3K and HDAC are crucial enzymes involved in cell signaling and epigenetic regulation, respectively . The compound’s interaction with these enzymes can affect various biochemical processes, including cell proliferation and gene expression .
Cellular Effects
2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)propanamide has shown potent antiproliferative activities against K562 and Hut78 in cellular assays . This suggests that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, specifically PI3K and HDAC . By inhibiting these enzymes, the compound can induce multiple epigenetic modifications affecting signaling networks . This can lead to changes in gene expression, potentially influencing the behavior of cells .
Propriétés
IUPAC Name |
N-(3-methoxyphenyl)-2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-13(2)19-22(29)27-20(26-19)17-10-5-6-11-18(17)25-23(27)31-14(3)21(28)24-15-8-7-9-16(12-15)30-4/h5-14,19H,1-4H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXHUVMZTCGNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SC(C)C(=O)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}piperazine](/img/structure/B3218351.png)
![3-(3,4-DIMETHYLPHENYL)-8-[(3-METHYLPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE](/img/structure/B3218357.png)
![5-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B3218371.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(2,5-dimethoxyphenyl)-2,3-dihydropyridazin-3-one](/img/structure/B3218377.png)
![N-benzyl-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3218385.png)



![7-Chloro-2-ethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B3218403.png)
![3-(4-bromophenyl)-8-(2,5-dimethoxybenzenesulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3218408.png)

![5-(3-bromobenzyl)-3-(2-chlorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3218424.png)
